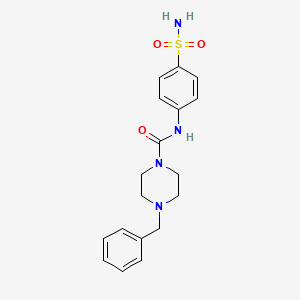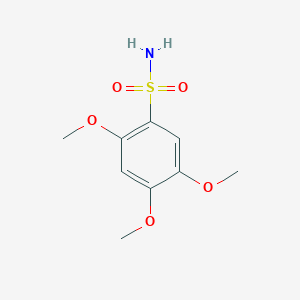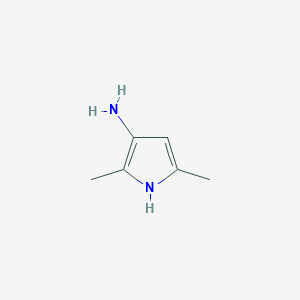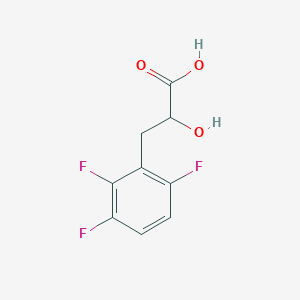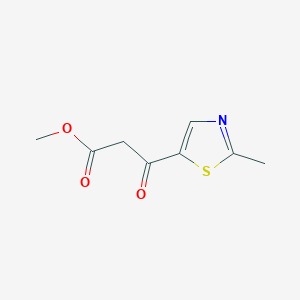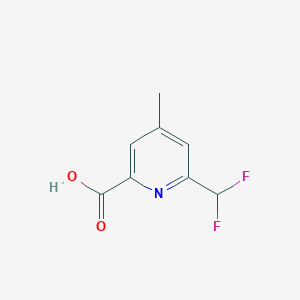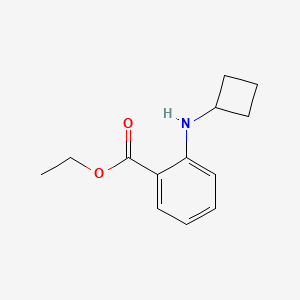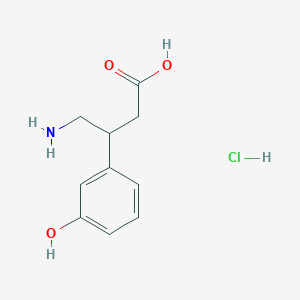![molecular formula C22H16N6O4 B13578234 2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features azide and carboxyl functional groups. Compounds with azide groups are often used in click chemistry and other applications due to their high reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate biphenyl derivatives.
Functional Group Introduction: The azidomethyl groups are introduced through nucleophilic substitution reactions, often using sodium azide.
Carboxylation: The carboxyl groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and safety measures are crucial due to the presence of azide groups, which can be explosive.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and related compounds.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, which are widely used in chemical synthesis and materials science.
Biology
Bioconjugation: The compound can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its azide groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The carboxyl groups can also interact with various molecular targets, potentially affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,5’-bis(azidomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-bis(azidomethyl)-[1,1’-biphenyl]-2,2’-dicarboxylic acid
Propriétés
Formule moléculaire |
C22H16N6O4 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
4-[2,5-bis(azidomethyl)-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C22H16N6O4/c23-27-25-11-17-10-20(14-3-7-16(8-4-14)22(31)32)18(12-26-28-24)9-19(17)13-1-5-15(6-2-13)21(29)30/h1-10H,11-12H2,(H,29,30)(H,31,32) |
Clé InChI |
VYPZGHXEPUXQIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2CN=[N+]=[N-])C3=CC=C(C=C3)C(=O)O)CN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
